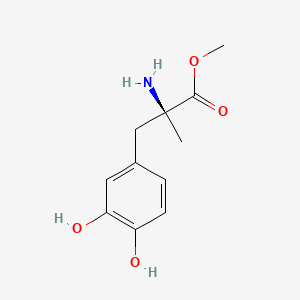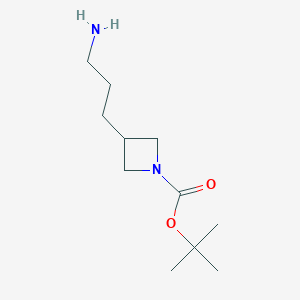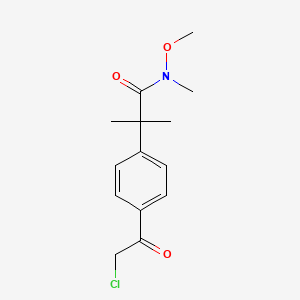
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide typically involves the reaction of aziridine with thiophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Aziridine Intermediate: Aziridine is synthesized from ethyleneimine through a cyclization reaction.
Reaction with Thiophosphoryl Chloride: The aziridine intermediate is then reacted with thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphamide group to phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various aziridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide has a wide range of applications in scientific research:
Biology: Studied for its potential use as a cross-linking agent in protein and DNA research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide involves the formation of reactive intermediates that can interact with biological molecules. The aziridine rings can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cross-linking and inhibition of biological processes. The thiophosphamide group can undergo redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)phthalimide: Known for its use in the synthesis of purine acyclic nucleosides.
N-(2-Hydroxyethyl)piperazine: Used in CO2 capture systems due to its good solubility and low volatility.
Uniqueness
N-(2-Hydroxyethyl)-P,P-bisaziridinyl Thiophosphamide is unique due to the presence of both aziridine and thiophosphamide groups, which provide a combination of reactivity and stability not commonly found in other compounds. This makes it particularly valuable in applications requiring cross-linking and redox activity.
Properties
CAS No. |
121258-29-5 |
|---|---|
Molecular Formula |
C₆H₁₄N₃OPS |
Molecular Weight |
207.23 |
Synonyms |
P,P-Bis(1-aziridinyl)-N-(2-hydroxyethyl)phosphinothioic Amide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








